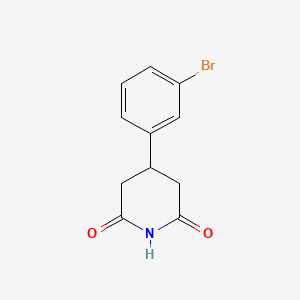

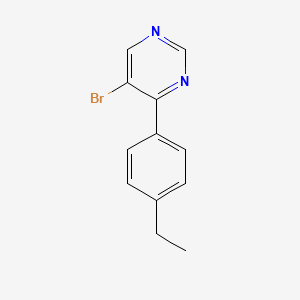

5-Bromo-4-(4-ethylphenyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-4-(4-ethylphenyl)pyrimidine is a brominated pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocycles that are important in many biological processes and have significant pharmaceutical applications. The presence of a bromine atom and an ethylphenyl group in the compound suggests potential for chemical reactivity and interaction with various biological targets.

Synthesis Analysis

The synthesis of brominated pyrimidine derivatives can be achieved through various methods. For instance, 5-substituted pyrimidines can be prepared by C5-alkylation or by cyclization of precursor compounds . In the case of 5-bromo derivatives, the introduction of the bromine atom can be performed using elemental bromine or brominating reagents . The synthesis of related compounds, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, involves a multi-step process starting from commercially available precursors, which could be adapted for the synthesis of 5-Bromo-4-(4-ethylphenyl)pyrimidine .

Molecular Structure Analysis

The molecular structure of brominated pyrimidines can be characterized using various spectroscopic techniques. For example, the crystal structure of related compounds has been determined by X-ray diffraction (XRD), which provides information on the conformation and arrangement of the molecules . Additionally, spectroscopic investigations such as FT-IR, FT-RAMAN, NMR, and UV-Vis can be used to determine the molecular geometry, vibrational wavenumbers, and electronic properties of the compound .

Chemical Reactions Analysis

Brominated pyrimidines can undergo various chemical reactions due to the presence of the reactive bromine atom. They can participate in nucleophilic substitution reactions, which can be utilized to introduce different substituents or to form larger heterocyclic systems . The reactivity of the bromine atom also allows for cross-coupling reactions, which are useful in the synthesis of more complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-4-(4-ethylphenyl)pyrimidine can be inferred from studies on similar brominated pyrimidines. These compounds typically exhibit solid-state properties that can be characterized by their melting points, solubility, and crystal structures . The chemical properties, such as acidity, basicity, and reactivity, are influenced by the substituents on the pyrimidine ring. Computational analysis and molecular docking studies can provide insights into the electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the potential biological activity of the compound .

Applications De Recherche Scientifique

1. Electrophilic Alkylation of Arenes

- Application Summary: This compound is used in the synthesis of medicinally important 4-aryl-5-alkynylpyrimidines . These molecules have been investigated as promising non-nucleoside-type adenosine kinase, tyrosine kinase, or lysine-specific demethylase inhibitors . They have also been tested as potential anti-proliferative agents or non-toxic selective herbicides .

- Methods of Application: The approach involves a sequence of chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization of the formed dihydropyrimidine ring . Finally, a palladium-catalyzed Sonogashira cross-coupling reaction provides an end-game strategy .

- Results or Outcomes: The study resulted in a new synthetic protocol for the preparation of 4-aryl-5-alkynylpyrimidines .

2. Synthesis of Triazole-Pyrimidine Hybrids

- Application Summary: Triazole-pyrimidine hybrids synthesized using 5-Bromo-4-(4-ethylphenyl)pyrimidine have shown promising neuroprotective and anti-inflammatory properties . They have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

- Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized . The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

- Results or Outcomes: Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, these compounds showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

3. Synthesis of N-heteroaryl Substituted 9-arylcarbazolyl Derivatives

- Application Summary: 5-Bromopyrimidine is used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives . These compounds have potential applications in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

- Methods of Application: The synthesis involves a palladium-catalyzed aerobic and ligand-free Suzuki reaction . This reaction is a type of cross-coupling reaction, allowing for the formation of carbon-carbon bonds by the reaction of a metal-organic compound (a nucleophile) with an organic halide (an electrophile) .

- Results or Outcomes: The study resulted in the successful synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives .

4. Synthesis of Biologically Active Compounds

- Application Summary: 5-Bromo-4-(4-ethylphenyl)pyrimidine is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.

- Methods of Application: The specific methods of application can vary widely depending on the target compound. Generally, it involves various organic synthesis techniques such as condensation reactions, substitution reactions, and others.

- Results or Outcomes: The outcomes also vary widely, but in general, this compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds.

5. Synthesis of N-heteroaryl Substituted 9-arylcarbazolyl Derivatives

- Application Summary: 5-Bromopyrimidine is used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives . These compounds have potential applications in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

- Methods of Application: The synthesis involves a palladium-catalyzed aerobic and ligand-free Suzuki reaction . This reaction is a type of cross-coupling reaction, allowing for the formation of carbon-carbon bonds by the reaction of a metal-organic compound (a nucleophile) with an organic halide (an electrophile) .

- Results or Outcomes: The study resulted in the successful synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives .

6. Synthesis of Biologically Active Compounds

- Application Summary: 5-Bromo-4-(4-ethylphenyl)pyrimidine is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.

- Methods of Application: The specific methods of application can vary widely depending on the target compound. Generally, it involves various organic synthesis techniques such as condensation reactions, substitution reactions, and others.

- Results or Outcomes: The outcomes also vary widely, but in general, this compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds.

Safety And Hazards

Propriétés

IUPAC Name |

5-bromo-4-(4-ethylphenyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c1-2-9-3-5-10(6-4-9)12-11(13)7-14-8-15-12/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXNSADRHQQYQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC=NC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650035 |

Source

|

| Record name | 5-Bromo-4-(4-ethylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-(4-ethylphenyl)pyrimidine | |

CAS RN |

951884-40-5 |

Source

|

| Record name | 5-Bromo-4-(4-ethylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294079.png)

![4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294083.png)

![4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294084.png)

![4-Boc-8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294085.png)

![4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294087.png)

![4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294088.png)

![7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294090.png)